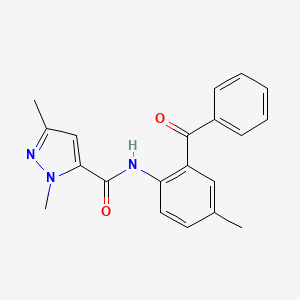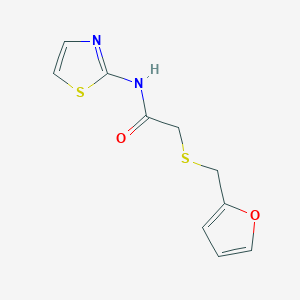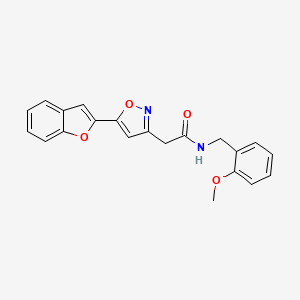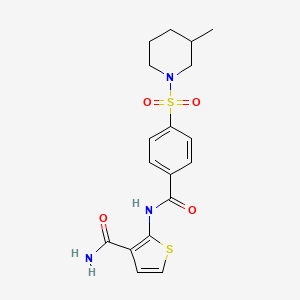
N-(2-benzoyl-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(2-benzoyl-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide" is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with various pyrazole derivatives. The pyrazole core is a common motif in numerous pharmaceutical agents and is often modified to enhance biological activity or to create new therapeutic agents .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of various N-substituted benzamides has been reported using 4-aminophenazone, also known as antipyrine, as a starting material . Other methods include the cyclocondensation of aminophenyl derivatives with diketones or ketoesters , or the reaction of acid chlorides with hydroxylamines and carbazates to yield carboxamides and carbohydrazides . These methods yield a variety of pyrazole derivatives with potential biological applications, and the reactions are typically carried out in good yields .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using spectroscopic methods such as FT-IR, NMR, and mass spectrometry, as well as single-crystal X-ray diffraction (XRD) . The X-ray structure analysis can reveal the crystal packing, which is stabilized by hydrogen bonds and π-interactions, providing insights into the solid-state properties of these compounds . DFT calculations complement these studies by providing theoretical insights into the molecular geometry and electronic structure .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various functionalization reactions to introduce different substituents on the pyrazole ring. For example, reactions with aminophenols can lead to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . The reactivity of the pyrazole ring can also be influenced by the nature of the substituents, which can affect the electron density and the overall stability of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. The presence of substituents like benzoyl or methyl groups can affect these properties significantly. Theoretical studies, including DFT and HF calculations, can predict various properties, such as vibrational frequencies and chemical shift values, which can be compared with experimental data . Additionally, the molecular electrostatic potential and frontier molecular orbitals can be analyzed to understand the reactive sites of the molecule .
Biological Evaluation
Pyrazole derivatives have been evaluated for their biological activities, including their potential as anti-inflammatory, antidiabetic, antioxidant, and anticancer agents . Molecular docking studies can be used to predict the interaction of these compounds with biological targets, such as enzymes involved in metabolic pathways . The inhibitory potential against enzymes like alkaline phosphatase and ecto-5'-nucleotidase has been reported, indicating the therapeutic potential of these compounds .
properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-9-10-17(21-20(25)18-12-14(2)22-23(18)3)16(11-13)19(24)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMQXOMLQAZKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NN2C)C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,2,4-Trimethyl-6-methylsulfanyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B3003389.png)
![6-[4-(6-Methylpyrazin-2-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3003391.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;dihydrochloride](/img/structure/B3003392.png)

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate](/img/structure/B3003398.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B3003400.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B3003401.png)
![2-Pyridin-3-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3003402.png)
![9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2R)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B3003405.png)
![1-[4-[(1S,2S)-2-Hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone](/img/structure/B3003406.png)

![N-(3,4-dimethoxybenzyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B3003409.png)
